molecular formula C15H23N5O2S B4030284 N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4030284
M. Wt: 337.4 g/mol
InChI Key: DDFRKSMIEPWIGX-UHFFFAOYSA-N
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Description

N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-(diethylamino)pyridine with a suitable aldehyde to form an intermediate, which is then reacted with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: Known for its use as a catalyst in organic synthesis.

    3,5-Dimethyl-1H-pyrazole: A common building block in the synthesis of various heterocyclic compounds.

    Sulfonamides: A class of compounds widely used as antibiotics and enzyme inhibitors.

Uniqueness

N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-5-20(6-2)15-13(8-7-9-16-15)10-17-23(21,22)14-11(3)18-19-12(14)4/h7-9,17H,5-6,10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFRKSMIEPWIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNS(=O)(=O)C2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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